molecular formula C21H24N2O5 B12766718 Benzoic acid, 2-((benzoyloxy)methyl)-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide CAS No. 96804-42-1

Benzoic acid, 2-((benzoyloxy)methyl)-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide

Cat. No.: B12766718
CAS No.: 96804-42-1
M. Wt: 384.4 g/mol
InChI Key: XSJZYCOXWFBAGO-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((benzoyloxy)methyl)-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzoic acid moiety, a benzoyloxy group, and a methoxy-oxopropyl group attached to a dimethylhydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((benzoyloxy)methyl)-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzoic acid derivative: This involves the reaction of benzoic acid with appropriate reagents to introduce the benzoyloxy group.

    Introduction of the methoxy-oxopropyl group: This step involves the reaction of the intermediate with methoxy-oxopropyl reagents under controlled conditions.

    Attachment of the dimethylhydrazide group: The final step involves the reaction of the intermediate with dimethylhydrazide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((benzoyloxy)methyl)-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

Benzoic acid, 2-((benzoyloxy)methyl)-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-((benzoyloxy)methyl)-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Affecting cell growth, division, or apoptosis.

    Modulating signaling pathways: Influencing various biochemical pathways within the cell.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives and hydrazides, such as:

  • Benzoic acid, 3-methoxy-4-methyl-
  • 2-(3-methoxy-3-oxopropyl)benzoic acid
  • Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Uniqueness

Benzoic acid, 2-((benzoyloxy)methyl)-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

96804-42-1

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

[2-[dimethylamino-(3-methoxy-3-oxopropyl)carbamoyl]phenyl]methyl benzoate

InChI

InChI=1S/C21H24N2O5/c1-22(2)23(14-13-19(24)27-3)20(25)18-12-8-7-11-17(18)15-28-21(26)16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3

InChI Key

XSJZYCOXWFBAGO-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(CCC(=O)OC)C(=O)C1=CC=CC=C1COC(=O)C2=CC=CC=C2

Origin of Product

United States

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